molecular formula C7H18Cl2N2 B14787631 (2-Methyl-4-piperidyl)methanamine;dihydrochloride

(2-Methyl-4-piperidyl)methanamine;dihydrochloride

Cat. No.: B14787631
M. Wt: 201.13 g/mol
InChI Key: SSJAFPGMXPDFLZ-UHFFFAOYSA-N
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Description

(2-Methyl-4-piperidyl)methanamine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-piperidyl)methanamine;dihydrochloride typically involves the reaction of 2-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-Methylpiperidine

    Reagents: Formaldehyde, Hydrogen Chloride

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The process includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.

    Purification: The crude product is purified using recrystallization techniques to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-piperidyl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2-Methyl-4-piperidyl)methanamine;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-4-piperidyl)methanamine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:

    Bind to Receptors: It can bind to certain receptors in the nervous system, modulating their activity.

    Pathways Involved: The compound may influence neurotransmitter pathways, leading to changes in neuronal signaling.

Comparison with Similar Compounds

  • (1-Methylpiperidin-4-yl)methanamine;dihydrochloride
  • (4-Methylpyridin-2-yl)methanamine;dihydrochloride
  • (2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride

Comparison:

  • (2-Methyl-4-piperidyl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
  • (1-Methylpiperidin-4-yl)methanamine;dihydrochloride has a different substitution pattern, leading to variations in reactivity and biological activity.
  • (4-Methylpyridin-2-yl)methanamine;dihydrochloride contains a pyridine ring, which alters its chemical behavior compared to piperidine derivatives.
  • (2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride includes an aryl group, providing additional sites for chemical modification and potential biological interactions.

This comprehensive overview highlights the significance of this compound in various scientific fields and its unique properties compared to similar compounds

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(2-methylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-7(5-8)2-3-9-6;;/h6-7,9H,2-5,8H2,1H3;2*1H

InChI Key

SSJAFPGMXPDFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)CN.Cl.Cl

Origin of Product

United States

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